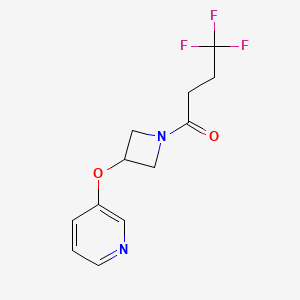
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CGRP Receptor Inhibition
CGRP receptor antagonists have been explored for their potential in treating conditions such as migraines. The process development for the synthesis of a potent CGRP receptor inhibitor highlights the challenges and solutions in creating these complex molecules, demonstrating the importance of stereoselective, economical synthesis routes for pharmaceutical applications. This work exemplifies how structural analogs could be leveraged in drug discovery and development processes (Cann et al., 2012).
Tubulin Inhibition
Compounds with the 1,2,4-oxadiazol-5-yl)piperidine motif have been identified as a new chemotype for tubulin inhibition, highlighting their potential in antiproliferative agents against cancer. The optimization of terminal fragments to enhance potency in cell assays underscores the role of this scaffold in designing novel anticancer drugs. Such findings point towards the relevance of investigating similar compounds for their bioactivity and potential therapeutic applications (Krasavin et al., 2014).
Antimicrobial Activity
The synthesis and antibacterial evaluation of N-substituted derivatives containing the 1,3,4-oxadiazol motif have shown moderate to potent activity against various bacterial strains. This research underscores the potential of oxadiazole derivatives in contributing to the development of new antimicrobial agents, suggesting that structural analogs like the one may possess valuable biological properties (Khalid et al., 2016).
Tuberculostatic Activity
The exploration of 1,3,4-oxadiazole and triazole derivatives for their tuberculostatic activity emphasizes the potential of these compounds in treating tuberculosis. The study demonstrates the therapeutic value of structural modifications to enhance activity against Mycobacterium tuberculosis, indicating a potential area of application for similar compounds (Foks et al., 2004).
Prediction of Biological Activity
Research on novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems and their biological activity prediction through PASS suggests a methodological approach to evaluating the potential bioactivity of new compounds. Such studies are crucial in early-stage drug discovery, indicating how structural analogs might be assessed for various pharmacological activities (Kharchenko et al., 2008).
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-2-3-7-16(13)20-19(24)23-10-4-6-14(12-23)11-17-21-18(22-25-17)15-8-9-15/h2-3,5,7,14-15H,4,6,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMECJLLXTNSVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)
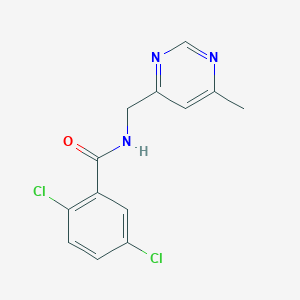
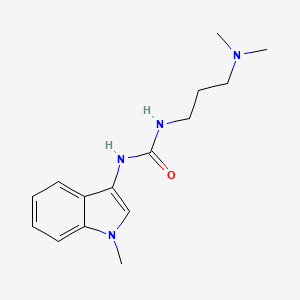
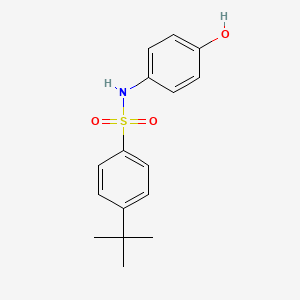


![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)
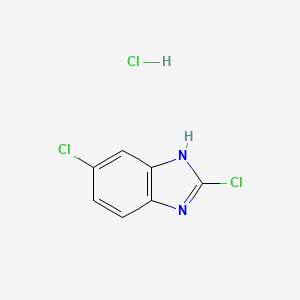
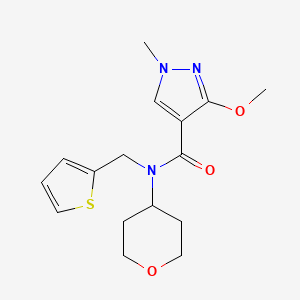
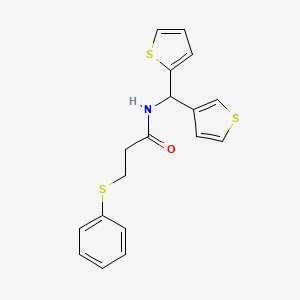

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704685.png)
